7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its pharmacological properties, particularly in the treatment of infectious diseases, including multidrug-resistant tuberculosis.
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is classified as a hazardous substance under the OSHA Hazard Communication Standard due to its potential to cause skin and eye irritation . It is used primarily in laboratory settings for research purposes and is not recommended for food, drug, or biocidal applications.
The synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves several methods:
The technical details of the synthesis involve careful control of reaction conditions such as temperature and time to optimize product yield and purity. The use of chromatography techniques for purification is also standard practice in laboratory settings.
The molecular formula of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is . Its structural representation includes:
Key structural data include:
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles. Some notable reactions include:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the imidazo ring system. Reaction conditions such as solvent choice and temperature play significant roles in determining product outcomes.
The mechanism of action for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that certain analogues exhibit promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents .
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid appears as a pale cream powder with a melting point that varies depending on hydration state.
Key chemical properties include:
Relevant data from supplier specifications indicate an assay purity range between 94% and 106% .
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific applications:
Amide bond formation represents the most frequently utilized reaction in medicinal chemistry for generating bioactive molecules from carboxylic acid precursors like 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1020038-42-9) [7]. This electron-deficient heterocyclic carboxylic acid presents distinct challenges due to potential side reactions and the need for high-yielding couplings with diverse amines. Research demonstrates that carbodiimide-based protocols offer optimal efficiency for this substrate. Activation using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with HOBt (hydroxybenzotriazole) as an additive and DIPEA (N,N-diisopropylethylamine) as base in acetonitrile provides robust coupling yields (typically 72-80%) for both electron-rich and electron-deficient amines [3]. The mechanism involves initial formation of an active HOBt ester intermediate, followed by nucleophilic attack by the amine. DMAP (4-dimethylaminopyridine) serves as a crucial acyl transfer catalyst (often requiring stoichiometric amounts) when coupling particularly unreactive amines by generating a highly reactive O-acylisourea or acyliminium ion intermediate, significantly accelerating amidation [3] [10].
Alternative reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are effective, particularly for sterically hindered amines, offering faster reaction times and reduced epimerization risks in chiral systems. However, they are often more expensive and generate more complex byproducts compared to EDC/HOBt [7] [10]. Careful optimization of solvent (acetonitrile or dichloromethane preferred), temperature (room temperature to 40°C), and stoichiometry (typically 1-1.2 equiv acid, 1-1.5 equiv amine, 1 equiv EDC, 1 equiv DMAP, 0.1 equiv HOBt) is essential to maximize yields and minimize impurities like unreacted acid or dimeric species [3].
Table 1: Comparison of Coupling Reagents for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Amidation
Coupling Reagent System | Additive/Base | Typical Solvent | Relative Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
EDC·HCl | HOBt (cat), DMAP (1 equiv), DIPEA | CH₃CN or CH₂Cl₂ | 72-80 | Cost-effective, versatile, good yields | Requires careful optimization, urea byproduct removal |
HATU | DIPEA | DMF | 60-75 | Fast coupling, low racemization | Expensive, sensitive to moisture |
COMU | DIPEA (1 equiv) | DMF or CH₃CN | 70-85 | Good solubility, efficient, lower base requirement | Relatively new, higher cost than EDC |
DCC | HOBt (cat), DMAP (cat) | CH₂Cl₂ | ~50 | Classic method | Insoluble DCU byproduct problematic for purification |
BOP | DIPEA | CH₂Cl₂ | 65-75 | Rapid coupling | Carcinogenic HMPA byproduct |
The conjugation of cycloalkylamines (e.g., cyclohexylamine, cycloheptylamine, cyclooctylamine) to the C-2 carboxylic acid of the 7-chloroimidazo[1,2-a]pyridine scaffold is a critical strategy for modulating biological activity, particularly in antitubercular agents [2]. Crucially, spacer length between the amide nitrogen and the cycloalkyl ring profoundly impacts potency. Direct conjugation (zero-carbon spacer: N-cyclohexylamide) results in dramatic loss of activity (MIC >200 µM against M. tuberculosis H37Rv). Introducing a one-carbon methylene spacer (e.g., N-(aminomethyl)cyclohexylamide) significantly enhances potency, achieving MIC values in the low micromolar range (0.75 µM), representing a 267-fold improvement [2].
Further extension to a three-carbon propyl spacer (e.g., N-(3-aminopropyl)cyclohexylamide) yields the most potent derivatives (MIC = 0.10 µM for compound 15), outperforming first-line drugs like isoniazid [2]. This optimal spacer length likely facilitates ideal positioning within the target binding pocket (QcrB subunit of the electron transport chain). Ring size also influences activity: Cyclohexyl and cycloheptyl derivatives generally show comparable potency with appropriate spacers, while bulkier adamantyl groups cause a significant drop in activity, suggesting steric limitations in the target site [2]. From a medicinal chemistry perspective, cycloalkyl amines require consideration of potential metabolic activation to electrophilic iminium ions via cytochrome P450 (CYP) mediated α-carbon oxidation. Strategies to mitigate this include incorporating electron-withdrawing groups beta to the nitrogen or utilizing smaller ring sizes (cyclopropyl) less prone to oxidation [4]. The 7-chloro substituent's electron-withdrawing nature may subtly influence the amide's susceptibility to enzymatic hydrolysis.
Table 2: Impact of Cycloalkylamine Spacer Length and Ring Size on Anti-TB Activity
Cycloalkyl Group | Spacer Length (Atoms) | Example Structure | MIC vs. M.tb H37Rv (µM) | Fold Change vs. Zero Spacer |
---|---|---|---|---|
Cyclohexyl | 0 (Direct bond) | N-Cyclohexyl | >200 | Baseline (1x) |
Cyclohexyl | 1 (-CH₂-) | N-(Aminomethyl)cyclohexyl | 0.75 | ~267x ↑ |
Cyclohexyl | 2 (-CH₂CH₂-) | N-(2-Aminoethyl)cyclohexyl | 0.39 | ~512x ↑ |
Cyclohexyl | 3 (-CH₂CH₂CH₂-) | N-(3-Aminopropyl)cyclohexyl | 0.10 | ~2000x ↑ |
Cycloheptyl | 1 (-CH₂-) | N-(Aminomethyl)cycloheptyl | 1.50 | ~133x ↑ |
Adamantyl | 1 (-CH₂-) | N-(1-Aminomethyl)adamantyl | >50 | <4x ↑ |
The reactivity and biological activity of the imidazo[1,2-a]pyridine core are exquisitely sensitive to the nature and position of substituents. Electrophilic Aromatic Substitution (EAS) primarily targets the electron-rich positions, notably C-5 and C-7/C-8, depending on existing substituents [8]. The presence of a C-2 carboxylic acid exerts a moderate electron-withdrawing effect, slightly deactivating the ring towards EAS compared to unsubstituted imidazo[1,2-a]pyridine. However, the C-7 chloro substituent (as in the title compound) significantly alters this landscape. Being strongly electron-withdrawing and meta-directing, it deactivates the ring overall and directs further substitution predominantly to the C-5 position [1] [9].
The position of the carboxylic acid group on the fused bicyclic system (C-2 vs C-3) is critical for biological activity. Derivatives bearing the carboxamide at C-3 (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid conjugates) consistently exhibit superior anti-tubercular activity compared to their C-2 counterparts (e.g., 18 & 19 vs 15 & 16), with MIC differences often exceeding 10-fold [2]. Within the C-2 carboxylic acid series, the nature of the C-6/C-7 substituent significantly modulates potency. Replacing the C-7 chloro in active compounds (e.g., 16) with a C-6 chloro (e.g., 7) or a C-6 methyl results in substantially reduced or abolished activity against M. tuberculosis [2]. Similarly, replacing a small C-2 methyl group with a bulky C-2 phenyl group (e.g., 17) leads to complete loss of activity, highlighting stringent steric requirements around the C-2 position [2]. These findings underscore that while the 7-chloro substituent is beneficial for activity in the C-3 carboxamide series (IPAs), its combination with a C-2 carboxylic acid requires careful optimization of other ring substituents to achieve potent bioactivity. Halogen exchange at C-7 (e.g., bromo for chloro) is synthetically feasible, often via intermediate lithiation or direct halogenation, offering routes to further analogs like 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019018-46-2) [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: